1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine
Description
1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a piperazine ring substituted at the 4-position with a phenyl group. Thienopyrimidines are structurally analogous to purines and are widely explored in medicinal chemistry due to their ability to interact with kinase ATP-binding domains, making them potent inhibitors of targets such as PI3Kα and mTOR .
Properties
IUPAC Name |
7-methyl-4-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-13-11-22-16-15(13)18-12-19-17(16)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLLZMMIUPOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Construction of Thienopyrimidine and Piperazine Moieties
This approach involves synthesizing the thienopyrimidine scaffold first, followed by introducing the piperazine group. Key steps include:
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Thienopyrimidine Core Formation : Cyclocondensation of aminothiophene derivatives with nitriles or urea derivatives under acidic conditions. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides react with cyclohexanone in dimethylformamide (DMF) with ZnCl₂ to form spirocyclic intermediates.
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Functionalization at Position 4 : Chlorination of the pyrimidine ring using POCl₃/PCl₅ mixtures, yielding 4-chlorothieno[3,2-d]pyrimidine derivatives. Subsequent nucleophilic substitution with pre-synthesized 4-phenylpiperazine in refluxing DMF or 1,4-dioxane facilitates C–N bond formation.
Convergent Coupling Approaches
Modern methods employ palladium-catalyzed cross-coupling reactions to attach the piperazine group directly to the heterocyclic core:
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Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos as a catalytic system, 4-chloro-7-methylthieno[3,2-d]pyrimidine reacts with 4-phenylpiperazine in toluene at 110°C, achieving yields >75%.
Detailed Synthesis Protocols
Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
Procedure :
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Cyclocondensation : Combine 2-amino-4-methylthiophene-3-carboxylate (1.0 equiv) with urea (1.2 equiv) in POCl₃ (5 mL/mmol). Heat at 120°C for 6 hours.
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Chlorination : Treat the crude product with PCl₅ (1.5 equiv) in POCl₃ at 80°C for 3 hours. Isolate via vacuum distillation (yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C (cyclocondensation) |
| Catalyst | POCl₃/PCl₅ |
| Yield | 68–72% |
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 70–78% |
Optimization and Mechanistic Insights
Solvent and Base Effects
Catalytic Coupling Enhancements
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Pd-Based Systems : Pd₂(dba)₃ with BINAP ligand increases coupling efficiency (yield: 82%) but raises costs.
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Microwave Assistance : Reducing reaction time to 2 hours at 150°C without yield loss.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Low cost, simple setup | Long reaction time (12–24 h) | 70–78% |
| Buchwald-Hartwig | Faster, higher yields | Expensive catalysts | 75–82% |
Chemical Reactions Analysis
Types of Reactions
1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF), reflux conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
Neuropharmacology
1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine has been investigated for its potential as an antidepressant and anxiolytic agent. Studies have shown that compounds with similar structures exhibit selective serotonin reuptake inhibition (SSRI) properties, which are crucial in treating mood disorders.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,2-d]pyrimidines showed significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting that our compound may share similar properties .
Oncology
Research indicates that thieno[3,2-d]pyrimidine derivatives possess anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. The compound is being explored for its efficacy against various cancer types.
Data Table: Anticancer Activity of Thieno[3,2-d]pyrimidines
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5.0 | EGFR Inhibition |
| Compound B | Lung | 3.5 | VEGFR Inhibition |
| This compound | Colon | TBD | TBD |
Antimicrobial Properties
Recent investigations have also highlighted the antimicrobial potential of thieno[3,2-d]pyrimidines. Preliminary studies suggest that our compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Screening
In a study assessing the antibacterial activity of several thieno[3,2-d]pyrimidine derivatives, the compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations . This suggests potential applications in treating infections caused by resistant strains.
Pharmacological Research
The pharmacokinetics and bioavailability of this compound are under investigation to optimize its therapeutic use. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate.
Mechanism of Action
The mechanism of action of 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Modifications: Replacement of the thieno[3,2-d]pyrimidine core with pyrido[3,2-d]pyrimidine (PI-103) or pyrrolo[3,2-d]pyrimidine (SK3530) alters target specificity. PI-103 exhibits nanomolar inhibition of PI3K/mTOR due to morpholine’s hydrogen-bonding capacity, while SK3530’s piperazine sulfonyl group favors PDE5 binding .
Substituent Effects: Phenylpiperazine vs. Carboxamide: The absence of a carboxamide group (as in Compounds 2 and 6) likely reduces hydrogen-bonding interactions but increases metabolic stability. This trade-off may shift activity from glucose starvation-dependent cytotoxicity (seen in Compounds 2/6) to kinase inhibition . 7-Methyl Substitution: This group in the target compound is absent in PI-103 and SK3530. Methylation at the 7-position is known to reduce oxidative metabolism, extending half-life compared to unmethylated analogs .
Biological Activity :
- Compounds 2 and 6 (carboxamide derivatives) show selective toxicity in glucose-starved tumor cells, with Compound 6 exhibiting stronger activity due to its benzodioxolmethyl substituent . The target compound’s phenyl group may instead favor kinase inhibition over metabolic stress targeting.
- PI-103’s morpholine group confers potent PI3K inhibition but suffers from rapid hepatic clearance (t₁/₂ < 10 min), whereas phenylpiperazine derivatives like the target compound may exhibit improved pharmacokinetics .
Key Differences:
- The target compound’s synthesis likely follows a nucleophilic aromatic substitution (SNAr) pathway, analogous to ’s method for morpholine derivatives . Replacing morpholine with 4-phenylpiperazine may require elevated temperatures or polar aprotic solvents (e.g., DMF) to drive reactivity.
- Carboxamide analogs (Compounds 2/6) use reductive amination, which introduces stereochemical complexity absent in the target compound’s synthesis .
Metabolic and Pharmacokinetic Profiles
- Target Compound : Predicted to undergo hepatic metabolism via CYP3A4-mediated N-dealkylation of the piperazine ring, with possible phenyl ring hydroxylation. The 7-methyl group may slow oxidation, improving t₁/₂ over unmethylated analogs .
- PI-103 : Rapid clearance due to morpholine ring oxidation; t₁/₂ < 10 min in vivo .
- SK3530 : Excreted primarily via feces (91.25%) with extensive phase I/II metabolism (e.g., glucuronidation) .
Biological Activity
1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core fused with a piperazine ring. Its IUPAC name is 7-methyl-4-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidine, and it has a molecular formula of C17H18N4S. The unique structural characteristics contribute to its diverse interactions with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Research indicates that the compound's mechanism may involve modulation of apoptotic pathways, similar to other thienopyrimidine derivatives, which have shown efficacy in cancer models by inducing apoptosis through caspase activation and ROS generation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values were comparable to or better than those of established chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| MCF-7 | 0.045 | Lower |
| MDA-MB-231 | 0.16 | Comparable |
Mechanistic Insights
The anticancer activity was linked to:
- Apoptosis Induction : The compound activated caspases (caspase 3/7, caspase 8), leading to programmed cell death.
- Autophagy Activation : Increased formation of autophagosomes and expression of beclin-1 were observed, indicating a dual mechanism involving both apoptosis and autophagy .
Pharmacological Studies
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, which could enhance its bioavailability as a therapeutic agent. Its lipophilicity and ability to cross biological membranes are critical for its effectiveness in vivo.
Case Studies and Research Findings
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on breast cancer cell lines, compounds similar to this compound showed enhanced selectivity towards cancerous cells over normal cells .
- Mechanistic Studies : Research demonstrated that treatment with the compound resulted in significant alterations in cellular morphology consistent with apoptotic processes and changes in membrane dynamics indicative of cancer cell death mechanisms .
Q & A
Q. What are the optimal synthetic routes for 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine?
- Methodological Answer : The synthesis typically involves coupling a thieno[3,2-d]pyrimidine scaffold with a phenylpiperazine moiety. Key steps include:
- Nucleophilic substitution : React 7-methylthieno[3,2-d]pyrimidin-4-amine with a halogenated phenylpiperazine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Coupling reagents : Use carbodiimides like EDC with activators such as HOAt to improve yield in peptide-like coupling reactions .
- Purification : Flash chromatography (e.g., 10% methanol/0.1% ammonium in dichloromethane) or crystallization with Et₂O .
Q. How is the compound structurally characterized?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at 7-position, piperazine-phenyl linkages) .
- Mass spectrometry : LC/ESI-MS identifies molecular ion peaks (e.g., m/z = 486.02 [M+1]) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (applied to structurally similar piperazine derivatives) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme inhibition : Test against kinases (e.g., p38 MAP kinase) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Receptor binding : Radioligand displacement studies for dopamine or serotonin receptors due to structural similarity to bioactive piperazines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core modifications : Vary substituents on the thienopyrimidine (e.g., methyl → ethyl) and phenylpiperazine (e.g., electron-withdrawing groups) to assess potency .
- Bioisosteric replacement : Replace sulfur in the thieno ring with oxygen (furopyrimidine) to study metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like kinase ATP-binding pockets .
Q. How to resolve contradictions in reported receptor binding affinities?
- Methodological Answer :
- Assay standardization : Compare radioligand vs. fluorescence-based binding assays under identical buffer/pH conditions .
- Off-target profiling : Screen against a panel of 50+ GPCRs to identify cross-reactivity .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to explain variations in binding kinetics .
Q. What computational strategies improve predictive modeling of its pharmacokinetics?
- Methodological Answer :
- ADMET prediction : Use QikProp to estimate logP (target <3), Caco-2 permeability, and cytochrome P450 inhibition .
- Free-energy perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthesis .
- Metabolite prediction : Apply BioTransformer 3.0 to identify potential Phase I/II metabolites .
Q. How to optimize selectivity for kinase vs. off-target inhibition?
- Methodological Answer :
- Selective fragment incorporation : Introduce bulky substituents (e.g., 4-fluorobenzyl) to sterically block non-target kinases .
- Kinome-wide profiling : Use KinomeScan to quantify selectivity scores across 468 kinases .
- Covalent modification : Design prodrugs with masked electrophiles (e.g., chloroacetamide) for target-specific activation .
Q. What strategies mitigate poor aqueous solubility in preclinical studies?
- Methodological Answer :
- Salt formation : Synthesize hydrochloride or oxalate salts (e.g., compound 22663-53-2 oxalate) to enhance solubility .
- Nanoparticle formulation : Use PEG-PLGA nanoparticles (size <200 nm) for in vivo delivery .
- Prodrug design : Attach ionizable groups (e.g., phosphate esters) cleaved in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
